molecular formula C14H21BrN2 B3149804 1-(4-Bromo-phenyl)-4-isobutyl-piperazine CAS No. 678996-44-6

1-(4-Bromo-phenyl)-4-isobutyl-piperazine

Cat. No.: B3149804
CAS No.: 678996-44-6
M. Wt: 297.23 g/mol
InChI Key: XBJBGNSWTQKKHP-UHFFFAOYSA-N
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Description

1-(4-Bromo-phenyl)-4-isobutyl-piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. The presence of a bromine atom on the phenyl ring and an isobutyl group on the piperazine ring makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-4-isobutyl-piperazine typically involves the reaction of 4-bromoaniline with isobutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-phenyl)-4-isobutyl-piperazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

1-(4-Bromo-phenyl)-4-isobutyl-piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-phenyl)-4-isobutyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutyl group play a crucial role in determining the compound’s binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

    1-(4-Chloro-phenyl)-4-isobutyl-piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluoro-phenyl)-4-isobutyl-piperazine: Contains a fluorine atom on the phenyl ring.

    1-(4-Methyl-phenyl)-4-isobutyl-piperazine: Has a methyl group on the phenyl ring.

Uniqueness: 1-(4-Bromo-phenyl)-4-isobutyl-piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(2-methylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(15)4-6-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBGNSWTQKKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250206
Record name 1-(4-Bromophenyl)-4-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678996-44-6
Record name 1-(4-Bromophenyl)-4-(2-methylpropyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678996-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-4-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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